Deoxyvasicinone: A Comprehensive Technical Guide to its Natural Sources and Isolation
Deoxyvasicinone: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyvasicinone, a quinazoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of deoxyvasicinone, detailing its presence in various plant species and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the isolation and purification of this bioactive compound, supported by quantitative data and visual workflows to aid researchers in their drug discovery and development endeavors.
Natural Sources of Deoxyvasicinone
Deoxyvasicinone has been identified in a range of natural sources, from terrestrial plants to marine microorganisms. The primary plant sources belong to the families Acanthaceae and Zygophyllaceae, while a marine actinomycete has also been shown to produce this compound.
Plant Sources
Adhatoda vasica (Malabar Nut)
Adhatoda vasica, a well-known medicinal plant in the Ayurvedic system of medicine, is a significant source of quinazoline alkaloids, including deoxyvasicinone (also referred to as deoxyvasicine in some literature).[1][2][3][4][5][6][7][8][9] The leaves of this plant are the primary repository of these alkaloids. While quantitative data for deoxyvasicinone is limited, the concentration of its close structural analog, vasicinone, provides a valuable indicator of the potential yield.
Peganum harmala (Syrian Rue)
Peganum harmala, commonly known as Syrian Rue, is another prominent source of a diverse array of alkaloids, including quinazoline derivatives like vasicine and vasicinone.[10][11][12][13][14][15][16][17] The seeds of P. harmala are particularly rich in these compounds.
Microbial Sources
Streptomyces sp. CNQ-617
A marine-derived actinomycete, Streptomyces sp. CNQ-617, has been identified as a producer of deoxyvasicinone.[18][19][20] This discovery has opened up new avenues for the biotechnological production of this valuable compound through fermentation.
Quantitative Data on Deoxyvasicinone and Related Alkaloids
The following table summarizes the available quantitative data for deoxyvasicinone and the closely related alkaloid, vasicinone, from various natural sources. It is important to note that the yield of these compounds can vary based on factors such as geographical location, season of harvest, and the specific plant part used.
| Natural Source | Plant/Microbe Part | Compound | Concentration (% of Dry Weight) | Analytical Method |
| Adhatoda vasica | Leaves (in vivo) | Vasicinone | 2.412 ± 0.139 | HPTLC |
| Adhatoda vasica | Leaves (in vitro) | Vasicinone | 6.402 ± 0.010 | HPTLC |
| Adhatoda vasica | Leaves | Vasicinone | 0.0436 | RP-HPLC |
| Peganum harmala | Seeds | Total Alkaloids | 2-7 | Gravimetric |
| Streptomyces sp. CNQ-617 | Fermentation Broth | Deoxyvasicinone | Not specified | HPLC-UV |
Experimental Protocols for Isolation and Purification
Detailed methodologies for the extraction and purification of deoxyvasicinone from its primary natural sources are provided below. These protocols are based on established scientific literature and offer a step-by-step guide for researchers.
Isolation from Adhatoda vasica Leaves (Acid-Base Extraction)
This protocol outlines a modified acid-base extraction method for the isolation of quinazoline alkaloids from the leaves of Adhatoda vasica.
Materials and Reagents:
-
Dried and powdered leaves of Adhatoda vasica
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Methanol
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0.01 N Hydrochloric Acid (HCl)
-
5% Ammonia solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)
-
TLC plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Toluene:Butanol:Butyl acetate, 9:0.5:0.5 v/v/v)
-
Dragendorff's reagent for visualization
Procedure:
-
Extraction: Macerate the powdered leaves in methanol for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
-
Acidification: To the concentrated extract, add 100 ml of 0.01 N HCl and stir for 4 hours. Filter the acid-treated extract to obtain a clear solution.
-
Removal of Non-alkaloidal Impurities: Extract the acidic solution with chloroform (100 mL x 3). Discard the organic layer containing lipids and other impurities.
-
Basification: Collect the aqueous layer and add 5% ammonia solution dropwise until the pH reaches 9.5.
-
Alkaloid Extraction: Extract the basified solution with chloroform (100 mL x 3). Collect the bottom organic layer.
-
Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellowish-brown amorphous residue containing the crude alkaloids.
-
Purification by Column Chromatography:
-
Pack a silica gel column with a suitable non-polar solvent.
-
Dissolve the crude alkaloid residue in a minimum amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor them using TLC.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Pool the fractions containing deoxyvasicinone (identified by comparison with a standard on TLC).
-
Apply the pooled fractions to a preparative TLC plate and develop using the appropriate solvent system.
-
Scrape the band corresponding to deoxyvasicinone and elute the compound with methanol.
-
-
Final Purification: Filter the methanolic solution and evaporate the solvent to obtain purified deoxyvasicinone.
Isolation from Peganum harmala Seeds
This protocol describes a general method for the extraction of harmala alkaloids, including deoxyvasicinone, from the seeds of Peganum harmala.
Materials and Reagents:
-
Ground seeds of Peganum harmala
-
Petroleum ether (or Hexane)
-
90% Ethanol
-
2% Hydrochloric Acid (HCl)
-
Ammonium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Defatting: Macerate 50 g of the powdered harmala seeds in 500 ml of petroleum ether for 24 hours to remove fats and oils. Filter the mixture.
-
Alcoholic Extraction: Reflux the defatted seed material with 90% ethanol for 1 hour. Cool and filter the extract.
-
Concentration and Acidification: Evaporate the ethanolic extract on a water bath to about 2 ml. Add 5 ml of 2% HCl and filter if necessary.
-
Basification and Extraction: Transfer the acidic solution to a separatory funnel. Make the solution alkaline by adding ammonium hydroxide solution. Extract the alkaloids with chloroform.
-
Drying and Concentration: Collect the organic (lower) layer and dry it over anhydrous sodium sulfate. Decant and concentrate the solution by evaporation to yield the crude alkaloids.
-
Purification: The crude alkaloid mixture can be further purified using column chromatography and preparative TLC as described in the Adhatoda vasica protocol.
Isolation from Streptomyces sp. CNQ-617 Fermentation Broth
This protocol outlines the steps for obtaining deoxyvasicinone from the culture of Streptomyces sp. CNQ-617.
Materials and Reagents:
-
Culture of Streptomyces sp. CNQ-617
-
Fermentation medium (e.g., Starch casein nitrate broth)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvent system for column chromatography (e.g., Dichloromethane:Methanol gradient)
-
HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)
Procedure:
-
Fermentation: Inoculate the fermentation medium with Streptomyces sp. CNQ-617 and incubate under optimal conditions (e.g., 28°C, 180 rpm, 5 days).
-
Extraction:
-
Centrifuge the culture broth at 10,000 x g for 10 minutes to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Purification by Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of dichloromethane and methanol.
-
Collect and monitor the fractions for the presence of deoxyvasicinone.
-
-
Purification by HPLC:
-
Pool the fractions containing deoxyvasicinone.
-
Further purify the pooled fractions using a semi-preparative HPLC system with a C18 column and a suitable mobile phase gradient.
-
Collect the peak corresponding to deoxyvasicinone.
-
-
Lyophilization: Lyophilize the purified fraction to obtain pure deoxyvasicinone.
Signaling Pathways and Logical Relationships
Experimental Workflow for Deoxyvasicinone Isolation
The following diagram illustrates a generalized workflow for the isolation of deoxyvasicinone from natural sources.
Caption: Generalized workflow for the isolation of deoxyvasicinone.
Signaling Pathway of Deoxyvasicinone in Melanogenesis Inhibition
Deoxyvasicinone has been shown to exhibit anti-melanogenic activity by downregulating the expression of key melanogenic enzymes. This effect is likely mediated through the Microphthalmia-associated Transcription Factor (MITF) signaling pathway.
Caption: Proposed mechanism of deoxyvasicinone in inhibiting melanogenesis.
Conclusion
This technical guide provides a comprehensive resource for researchers interested in the natural sourcing and isolation of deoxyvasicinone. The detailed protocols and quantitative data serve as a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this promising quinazoline alkaloid. The elucidation of its role in signaling pathways, such as melanogenesis inhibition, highlights the importance of continued research into the mechanisms of action of natural products. The provided workflows and diagrams offer a clear visual aid for experimental design and understanding the biological context of deoxyvasicinone's activity.
References
- 1. Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 [escholarship.org]
- 4. ijrdpl.com [ijrdpl.com]
- 5. Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Peganum harmala L.: A Review of Botany, Traditional Use, Phytochemistry, Pharmacology, Quality Marker, and Toxicity - Li - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 9. iiste.org [iiste.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Potential Risks of Plant Constituents in Dietary Supplements: Qualitative and Quantitative Analysis of Peganum harmala Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 16. academicjournals.org [academicjournals.org]
- 17. youtube.com [youtube.com]
- 18. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ejbps.com [ejbps.com]
- 20. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
